molecular formula C5H4N2O4 B1607819 3-Methyl-4-nitroisoxazole-5-carbaldehyde CAS No. 6436-64-2

3-Methyl-4-nitroisoxazole-5-carbaldehyde

Cat. No. B1607819
CAS RN: 6436-64-2
M. Wt: 156.1 g/mol
InChI Key: YJJTVDSFUIQXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitroisoxazole-5-carbaldehyde is a chemical compound with the molecular formula C5H4N2O4 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 3-Methyl-4-nitroisoxazole-5-carbaldehyde involves several steps. One method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with methylene bis-chalcones to obtain various Michael adducts . Another method involves a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5 (4H)-ones using modified β-cyclodextrin as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitroisoxazole-5-carbaldehyde consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 156.096 Da .


Chemical Reactions Analysis

3-Methyl-4-nitroisoxazole-5-carbaldehyde participates in various chemical reactions. For instance, it can react with primary nitro compounds in a 1:2 molar ratio to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-nitroisoxazole-5-carbaldehyde include its molecular weight, which is 156.1 g/mol. More detailed information about its physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

3-Methyl-4-nitroisoxazole-5-carbaldehyde is used in an efficient and solvent-free procedure for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles . This method provides a clean, simple, solvent-free and useful alternative to synthesize styrylisoxazoles .

Methods of Application or Experimental Procedures

The procedure involves the use of nano-titania as a solid support and recyclable catalyst . The use of nano-titania provides excellent yield, leading to an easy separation and reuse of the catalyst up to four times without loss of yield .

Results or Outcomes

The green matrices calculation shows low environment impact . The green chemistry matrices atom economy, reaction mass efficiency (RME), process mass intensity and E-factor are also calculated which show that this methodology is green and eco-friendly . The catalytic efficiency of heterogeneous TiO2 NPs was successfully demonstrated by recyclability experiment (up to 4 cycles) .

Synthesis of Pharmacologically Enviable Isoxazole Analogues

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

3-Methyl-4-nitroisoxazole-5-carbaldehyde is used in the synthesis of pharmacologically enviable isoxazole analogues . Isoxazole heterocycle has received countless interest because of various applications in the medicinal, agrochemical, catalytic and industrial fields .

Methods of Application or Experimental Procedures

The synthesis involves the use of eco-friendly solvent system, microwave, ultrasonic-induced and a few nature-friendly techniques . The use of these green and efficient synthetic pathways helps to create isoxazole analogues .

Results or Outcomes

The green synthesis of isoxazole heterocycle has a wide variety of applications in sustainable chemistry . The synthesized compounds are simple, rapid, low cost, high yield, nontoxic, faster reaction progress and safe for application in the medicinal field .

Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-Methyl-4-nitroisoxazole-5-carbaldehyde is used in the synthesis of isoxazole derivatives by condensation with aldehydes or activated ketones .

Methods of Application or Experimental Procedures

The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazole derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

Results or Outcomes

The synthesized isoxazole derivatives have been tested for their biological efficiency . These protocols have involved the use of organic solvents, catalysts and additives, including environmentally friendly conditions .

Synthesis of Isoxazoline-N-oxides

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-Methyl-4-nitroisoxazole-5-carbaldehyde is used in the synthesis of isoxazoline-N-oxides . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides .

Methods of Application or Experimental Procedures

The reactions of aldehydes with primary nitro compounds in the presence of bases lead to a variety of products such as 2-hydroxy nitro compounds, condensed nitroalkenes, β-dinitro compounds, isoxazoline-N-oxides and isoxazoles .

Results or Outcomes

Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

Synthesis of Isoxazole Derivatives

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

3-Methyl-4-nitroisoxazole-5-carbaldehyde is used in the synthesis of isoxazole derivatives . The first series of target compounds were obtained by treating various 3-methyl-4-nitro-5-alkenylisoxazoles with indeno quinoxalinone .

Methods of Application or Experimental Procedures

The synthesis involves the use of L-proline under room temperature . The use of these green and efficient synthetic pathways helps to create isoxazole derivatives .

Results or Outcomes

The synthesized compounds are simple, rapid, low cost, high yield, nontoxic, faster reaction progress and safe for application in the medicinal field .

Future Directions

The future directions for research on 3-Methyl-4-nitroisoxazole-5-carbaldehyde could involve exploring its potential applications in various fields, such as drug discovery and development, given its involvement in various chemical reactions .

properties

IUPAC Name

3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJTVDSFUIQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363290
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroisoxazole-5-carbaldehyde

CAS RN

6436-64-2
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 2
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 3
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 6
3-Methyl-4-nitroisoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.